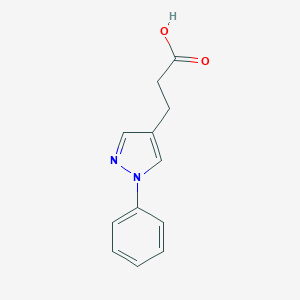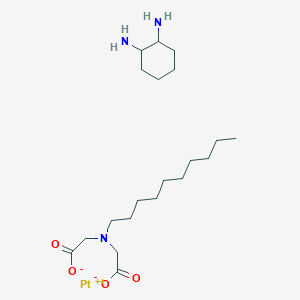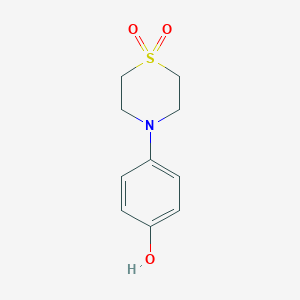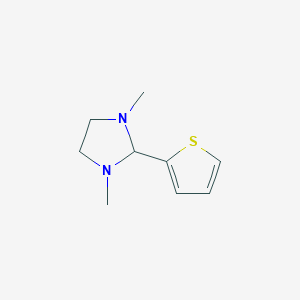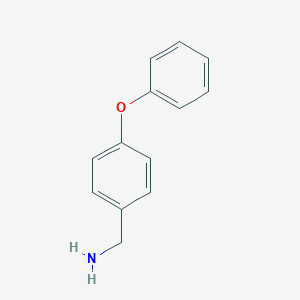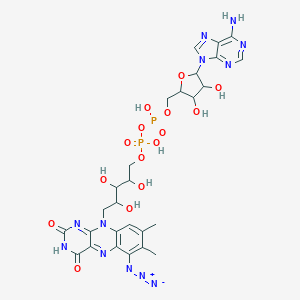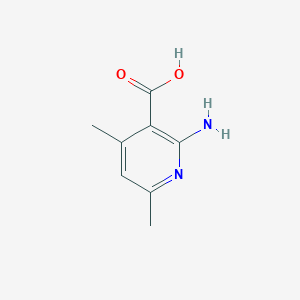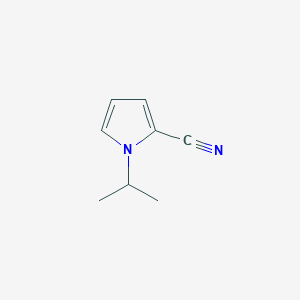
1-Isopropyl-1H-pyrrole-2-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrole carbonitriles, such as 1-vinylpyrrole-2-carbonitriles, involves methods starting from readily available precursors like 1-vinylpyrrole-2-carbaldehyde oximes. These precursors undergo reactions with acetylene under basic conditions or acetic anhydride to yield the desired carbonitriles with high efficiency (Trofimov et al., 2009). Another noteworthy approach includes the metal(II)-promoted hydrolysis of pyridine carbonitriles leading to carboxylic acids, showcasing the versatility of carbonitrile transformations (Segl′a et al., 1998).
Molecular Structure Analysis
The structure of pyrrole carbonitriles, including isopropyl variants, features a five-membered pyrrole ring substituted with nitrile groups, offering unique electronic and steric properties. These features influence their reactivity and interaction with other molecules, as seen in the case of 3-nitro-1-(triisopropylsilyl)-1H-pyrrole, where nitration and structural determination have been explored (Kennedy et al., 2006).
Chemical Reactions and Properties
Pyrrole carbonitriles undergo a variety of chemical reactions, such as cascade reactions leading to substituted 1H-pyrrole-3-carbonitriles through palladium(II)-catalyzed coupling and intramolecular C–N bond formation, demonstrating their synthetic utility in constructing complex molecules (Wang et al., 2020).
Applications De Recherche Scientifique
Pharmaceutical and Nutraceutical Applications :
- 1-Vinylpyrrole-2-carbonitriles have been identified as a new series of bifunctional pyrroles with potential applications in pharmaceuticals and nutraceuticals (Trofimov et al., 2009).
- Another study found that the recyclization of monocyclic 1H-pyrrole-2,3-diones offers a new route for synthesizing compounds with potential pharmaceutical and nutraceutical applications (Dmitriev et al., 2011).
- New methods for synthesizing pyrrole derivatives, such as the ligand-free palladium(II)-catalyzed C(sp)-C(sp2) coupling, have been developed with potential pharmaceutical applications (Wang et al., 2020).
Insecticidal Properties :
- Certain pyrrole derivatives have shown promising insecticidal properties against the cotton leafworm, with some compounds demonstrating high bioefficacy (Abdelhamid et al., 2022).
Agrochemicals and Dyestuffs :
- Microwave irradiation has been used to synthesize pyrrole-3-carbonitrile derivatives, which have potential applications in agrochemicals and dyestuffs (Ahmadi & Maddahi, 2013).
Materials Science :
- Electrochemical studies have shown that single-walled carbon nanotubes (SWCNT) electrodes can increase the catalytic efficiency of isopropyl alcohol oxidation, demonstrating potential material applications (Kulakovskaya et al., 2017).
Corrosion Inhibition :
- Pyrrole derivatives such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been found to effectively inhibit mild steel corrosion in acidic conditions (Verma et al., 2015).
Propriétés
IUPAC Name |
1-propan-2-ylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUDXOAAJPLEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-pyrrole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)
